N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride
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Overview
Description
N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound with the molecular formula C9H11FN2O4S. This compound is characterized by the presence of a sulfamoyl fluoride group attached to a nitrophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(2-nitrophenyl)ethyl]amine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: N-Methyl-N-[2-(2-aminophenyl)ethyl]sulfamoyl fluoride.
Oxidation Reactions: Oxidized derivatives, although these are less commonly studied.
Scientific Research Applications
N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride involves its interaction with specific molecular targets. The sulfamoyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The nitrophenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl chloride
- N-Methyl-N-[2-(2-aminophenyl)ethyl]sulfamoyl fluoride
- N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfonamide
Uniqueness
N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields.
Properties
IUPAC Name |
N-methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-11(17(10,15)16)7-6-8-4-2-3-5-9(8)12(13)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDTXYWWJKITSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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